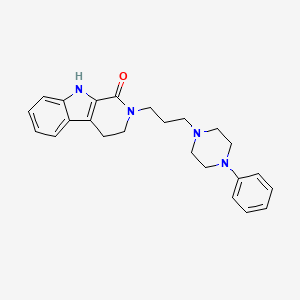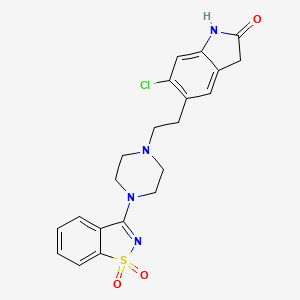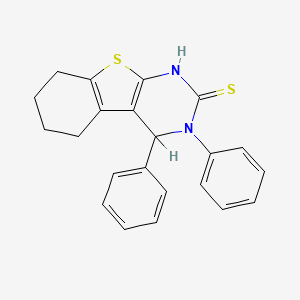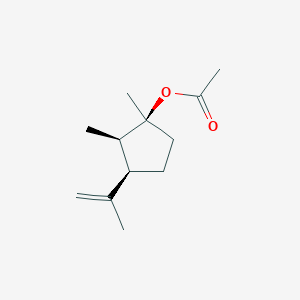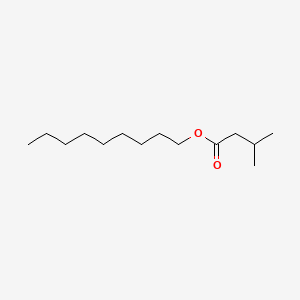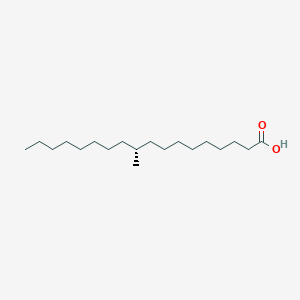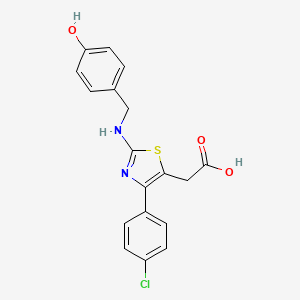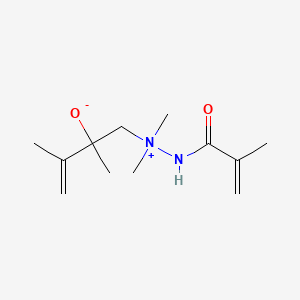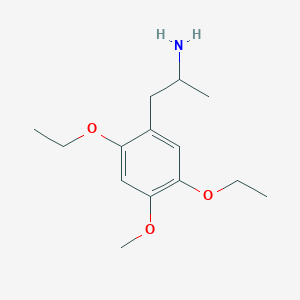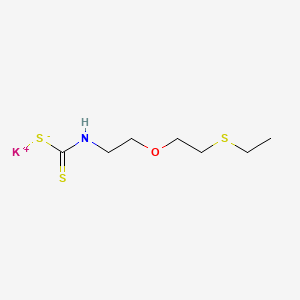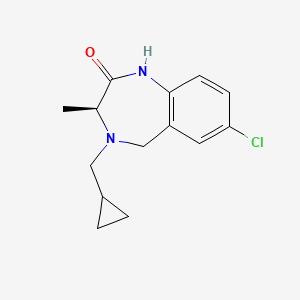
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a chlorine atom at specific positions on the benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via alkylation using cyclopropylmethyl bromide in the presence of a strong base like sodium hydride.
Methylation: The final step involves methylation at the 3-position using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules, particularly its binding affinity to GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of neurons.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Alprazolam: Commonly used for its rapid onset of action in treating anxiety and panic disorders.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(cyclopropylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural features can influence its binding affinity, metabolic stability, and overall therapeutic profile.
Propriétés
Numéro CAS |
258849-88-6 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
(3S)-7-chloro-4-(cyclopropylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-9-14(18)16-13-5-4-12(15)6-11(13)8-17(9)7-10-2-3-10/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/t9-/m0/s1 |
Clé InChI |
YNBRKNNMOAHXMY-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2=C(CN1CC3CC3)C=C(C=C2)Cl |
SMILES canonique |
CC1C(=O)NC2=C(CN1CC3CC3)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
